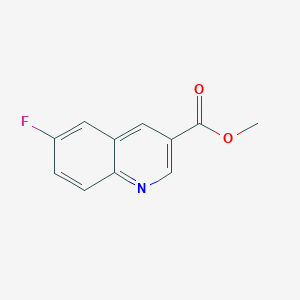

Methyl 6-fluoroquinoline-3-carboxylate

説明

Methyl 6-fluoroquinoline-3-carboxylate (CAS: 1573997-71-3) is a fluorinated quinoline derivative with a methyl ester functional group at the 3-position. Its molecular formula is C₁₁H₈FNO₂, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing fluorine atom and the ester moiety, which enhance reactivity in cross-coupling reactions and heterocyclic modifications .

特性

分子式 |

C11H8FNO2 |

|---|---|

分子量 |

205.18 g/mol |

IUPAC名 |

methyl 6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |

InChIキー |

RCEMALLZHCNGOH-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-3-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the reaction of 6-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

反応の種類: 6-フルオロキノリン-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノリン-3-カルボン酸誘導体を形成することができます。

還元: 還元反応により、カルボン酸基をアルコールまたはアルデヒドに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノリン-3-カルボン酸誘導体。

還元: キノリン-3-メタノールまたはキノリン-3-アルデヒド。

置換: さまざまな置換キノリン誘導体.

4. 科学研究への応用

6-フルオロキノリン-3-カルボン酸メチルは、科学研究において数多くの用途があります。

化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。

生物学: その抗菌および抗真菌特性の可能性について研究されています。

医学: 特に抗菌剤としての新しい医薬品の開発における潜在的な用途について調査されています。

科学的研究の応用

Medicinal Chemistry

Methyl 6-fluoroquinoline-3-carboxylate serves as a lead compound in drug development, particularly for antibiotics and anticancer agents. Its structural characteristics, including the fluorine atom at the 6-position and the carboxylate group at the 3-position, enhance its biological activity. Research indicates that this compound may inhibit specific enzymes involved in bacterial DNA replication, akin to other fluoroquinolone derivatives.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to the increased lipophilicity conferred by the fluorine substituent, which may enhance its binding affinity to biological targets.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, facilitating the development of various derivatives through reactions such as substitution, oxidation, and reduction.

Synthetic Methods

Common synthetic methods for this compound include:

- Substitution Reactions : Using sodium methoxide as a reagent.

- Oxidation Reactions : Utilizing potassium permanganate.

- Reduction Reactions : Employing lithium aluminum hydride.

Optimized synthetic approaches, such as microwave-assisted synthesis or solvent-free conditions, have been explored to improve yields and reduce environmental impact.

Biological Studies

Recent research has focused on the biological activities of this compound beyond antimicrobial effects. Investigations into its anticancer properties have revealed promising results.

Anticancer Activity

A study highlighted that novel quinolone derivatives, including this compound, exhibit significant anticancer activity against ovarian cancer cell lines (SKOV-3). The compound's ability to act as a small molecule enhancer of RNA-binding proteins suggests potential therapeutic pathways for cancer treatment .

Table 2: Anticancer Activity Against SKOV-3 Cell Line

| Compound | GI50 (µM) |

|---|---|

| This compound | TBD |

| Enoxacin | 114 |

作用機序

6-フルオロキノリン-3-カルボン酸メチルの作用機序は、DNA複製に不可欠な酵素である細菌のDNAジャイレースとの相互作用を伴います。この化合物はDNAジャイレースの活性を阻害し、細菌のDNA複製を阻害し、最終的に細菌細胞死を引き起こします。 この機序は、強力な抗菌活性で知られる他のフルオロキノロンと同様です .

類似の化合物:

ノルフロキサシン: 同様の作用機序を持つフルオロキノロン系抗生物質。

シプロフロキサシン: 広域スペクトル抗菌活性を持つ別のフルオロキノロン。

オフロキサシン: 幅広い細菌感染症に対する有効性で知られています.

ユニークさ: 6-フルオロキノリン-3-カルボン酸メチルは、その特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を付与します。 メチルエステル基の存在により、溶解性とバイオアベイラビリティが向上し、研究および潜在的な治療用途のための貴重な化合物となります .

類似化合物との比較

Ester Group Variants: Methyl vs. Ethyl

- Ethyl 6-fluoroquinoline-3-carboxylate (CAS: 71083-14-2, C₁₂H₁₀FNO₂) differs only in its ester group (ethyl instead of methyl). The ethyl substitution increases molecular weight (219.21 g/mol vs. 205.19 g/mol for the methyl variant) and may slightly alter solubility in organic solvents.

- Storage Conditions: Both require dry, room-temperature storage to prevent ester hydrolysis, though the ethyl variant is noted to be temporarily out of stock in some regions .

Halogen-Substituted Analogs

- Ethyl 6-chloroquinoline-3-carboxylate (CAS: 1017414-83-3, C₁₂H₁₀ClNO₂) replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and may reduce reaction rates in nucleophilic substitutions compared to the fluoro analog. This compound is prioritized in agrochemical synthesis for its stability .

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1384265-62-6, C₁₃H₉ClF₃NO₂) incorporates multiple substituents, including a trifluoromethyl group. This enhances electrophilicity and resistance to metabolic degradation, making it suitable for antimalarial drug development .

Positional and Functional Group Modifications

- Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS: 58038-66-7) introduces an 8-methyl and 4-methylamino group. These modifications enhance binding affinity to bacterial DNA gyrase, positioning it as a candidate for fluoroquinolone antibiotics .

- Methyl 6-fluoroisoquinoline-8-carboxylate (MDL: MFCD29763002) is an isoquinoline isomer. The shifted nitrogen atom alters electronic distribution, reducing planar rigidity compared to quinoline derivatives. This impacts intercalation properties in DNA-targeting therapies .

Bromo and Methoxy Derivatives

- Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: N/A, C₁₁H₇BrFNO₂) and Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: 379699-99-7) feature bromine at the 6-position. Bromine’s polarizability facilitates Suzuki-Miyaura couplings, enabling diverse aryl substitutions for kinase inhibitor synthesis .

- 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₂H₈F₃NO₃) replaces the ester with a carboxylic acid. This increases hydrophilicity but reduces cell membrane permeability, limiting its utility in central nervous system (CNS) drug development .

Data Tables

Table 1: Key Properties of Methyl 6-fluoroquinoline-3-carboxylate and Analogs

Research Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability in pharmaceuticals, while chlorine’s bulkiness favors agrochemical durability .

- Ester vs. Acid: The methyl ester group in this compound offers superior reactivity in amidation and reduction reactions compared to carboxylic acid derivatives .

生物活性

Methyl 6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 3-position of the quinoline ring. This unique substitution pattern enhances its lipophilicity and alters its binding affinity to various biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, similar to other compounds in the fluoroquinolone class .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

| Staphylococcus aureus | 0.03 µg/mL |

These findings suggest that this compound could be effective against multidrug-resistant (MDR) pathogens, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated various derivatives of quinolines, including this compound, for antiproliferative activity against cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than established anticancer drugs, highlighting their potential as lead compounds in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.55 | H-460 (Lung Cancer) |

| Derivative A | 0.03 | H-460 |

| Derivative B | 1.24 | MCF-7 (Breast Cancer) |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of common reagents such as sodium methoxide for substitution reactions and lithium aluminum hydride for reduction processes. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yields and minimize environmental impact .

Synthesis Overview:

- Starting Materials: Fluorinated quinolines and carboxylic acid derivatives.

- Reagents: Sodium methoxide, potassium permanganate.

- Methods: Microwave-assisted synthesis; solvent-free conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in various Gram-negative and Gram-positive bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting a promising avenue for future cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。